![molecular formula C17H17N3OS B5642685 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 333329-19-4](/img/structure/B5642685.png)

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

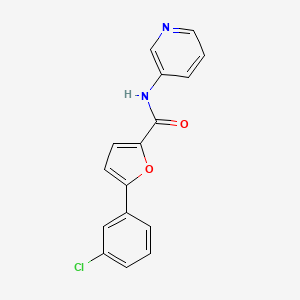

“3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C17H17N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of “3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” consists of a thieno[2,3-b]pyridine core with an amide group at the 2-position and a benzyl group attached to the nitrogen atom .Chemical Reactions Analysis

The compound has been used as a versatile precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

Overview: The o-aminoester moiety in 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide serves as a versatile building block for synthesizing diverse heterocyclic compounds.

Applications:- Polyfunctionalized Heterocycles : Researchers use this compound as a precursor to create various heterocyclic systems. Its reactivity with electrophiles and nucleophiles allows for the formation of complex structures with pharmaceutical relevance .

Crystallography and Solid-State Chemistry

Overview: Understanding the crystal packing and intermolecular interactions of this compound provides insights into its properties.

Applications:- Hydrogen Bonding Studies : In the crystal structure, molecules form layers through N-H…N hydrogen bonds. These interactions influence the compound’s stability and properties .

Benzylic Chemistry

Overview: The benzylic position in organic molecules often plays a crucial role in reactions.

Applications:- SN1 Reactions : 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, being a benzylic compound, can undergo SN1 reactions via resonance-stabilized carbocations. These reactions are relevant in organic synthesis and functional group transformations .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is the rat recombinant muscarinic M4 receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.

Mode of Action

3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide acts as an allosteric activator of the muscarinic M4 receptor . It potentiates the effect of acetylcholine, a neurotransmitter, leading to increased receptor activity .

Result of Action

The activation of the muscarinic M4 receptor by 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, in the nervous system, it may modulate neurotransmission .

Propiedades

IUPAC Name |

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-10-8-11(2)20-17-13(10)14(18)15(22-17)16(21)19-9-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQYKDHFUUDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)

![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)

![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)

![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)

![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)

![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)

![2-[(4-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5642702.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)